N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc is a chemical compound with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of tyrosine kinase inhibitors like imatinib and nilotinib. This compound is characterized by its complex structure, which includes a nitrophenyl group and a pyridinyl-pyrimidinyl moiety, contributing to its biological activity.
The compound is cataloged under CAS number 152460-09-8 and is known by several synonyms, including Nitro imatinib and N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)-2-pyrimidinamine. It is commercially available through various chemical suppliers, reflecting its utility in organic synthesis and pharmaceutical applications .
This compound falls under the category of organic nitrogen compounds, specifically as an aromatic amine due to the presence of nitrogen atoms in its structure. Its classification as a potential pharmaceutical intermediate highlights its importance in drug development processes.
The synthesis of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc typically involves multi-step organic reactions. One prominent method includes a nucleophilic substitution reaction between 2-chloro-4-(pyridin-3-yl)pyrimidine and 2-methyl-5-nitroaniline, followed by protection of the amine group using tert-butyloxycarbonyl (t-boc) as a protecting group .
The molecular formula of N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc is , with a molecular weight of approximately 407.42 g/mol. The structure features:
The predicted boiling point is around 597 °C, while the density is approximately 1.286 g/cm³. The compound appears as a yellowish-orange paste and is soluble in chloroform .
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc can undergo various chemical reactions typical for aromatic compounds:
The reduction process often employs catalysts such as palladium on carbon in hydrogen atmosphere or other reducing agents like lithium aluminum hydride .
The mechanism of action for compounds derived from N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-yl]-t-boc primarily involves inhibition of tyrosine kinases, which are crucial in cellular signaling pathways that regulate cell division and survival. This inhibition can lead to apoptosis in cancer cells.
Studies have shown that modifications to the pyrimidinyl and nitrophenyl groups can significantly affect the potency and selectivity of these compounds against specific kinases .
These properties suggest that the compound has potential stability under various conditions but may require careful handling due to its solubility characteristics .
N-(2-Methyl-5-nitrophenyl)-N-[4-pyridin-3-yl-pyrimidin-2-y]-t-boc serves primarily as an intermediate in the synthesis of pharmaceuticals, particularly those targeting tyrosine kinases involved in cancer progression. Its derivatives have been studied for their efficacy against various cancers, making it a valuable compound in drug discovery and development processes .
Boc protection serves as a temporary masking strategy for amines during multi-step syntheses, preventing unwanted side reactions while maintaining the integrity of sensitive functional groups. The Boc group’s steric bulk (derived from the tert-butyl moiety) and carbamate chemistry confer distinctive advantages:
For the title compound (1), Boc protection transforms the chemically labile aniline-pyrimidine bond into a robust handle for downstream functionalization. Table 1 summarizes key molecular descriptors highlighting its drug-like properties:
Table 1: Molecular Properties of N-(2-Methyl-5-nitrophenyl)-N-[4-(pyridin-3-yl)pyrimidin-2-yl]-t-boc
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₁H₂₄N₅O₄ | High nitrogen content characteristic of kinase-targeting scaffolds |
Molecular Weight | 407.45 g/mol | Within optimal range for oral bioavailability |
Topological Polar Surface Area | 96.52 Ų | Predicts moderate membrane permeability |
LogP (Consensus) | 3.25 | Balanced hydrophobicity for cellular uptake |
Hydrogen Bond Acceptors | 7 | Facilitates target binding but may limit blood-brain barrier penetration |
Rotatable Bonds | 5 | Moderate conformational flexibility |
Source: Computational chemistry data [1] [6]
The Boc group’s electron-withdrawing nature subtly modulates the electron density of the pyrimidine ring, potentially enhancing its π-stacking capability with kinase ATP-binding domains during binding assays [9].
This Boc-protected aniline serves as a linchpin intermediate in synthesizing clinically impactful tyrosine kinase inhibitors (TKIs), most notably:
The structural rationale for its utility lies in its bifunctional reactivity:
Notably, its use extends beyond oncology—pyrimidine cores sharing this scaffold exhibit activity against HIV-1 reverse transcriptase (NNRTIs) and mycobacterial targets, underscoring their versatility [3] [5] [7].
The synthesis of the title compound demands meticulous control over chemoselectivity and regiochemistry. Key hurdles include:
Table 2: Comparative Analysis of Synthetic Approaches to the Key Intermediate
Method | Conditions | Yield (%) | Key Limitations |
---|---|---|---|
SNAr Displacement | 2-Chloro-4-(pyridin-3-yl)pyrimidine + 2-methyl-5-nitroaniline, DIPEA, DMF, 140°C | 65–75 | Requires excess aniline; high-temperature decomposition |
Boc Protection Post-Coupling | Intermediate + BBDI, CH₂Cl₂, rt | 85–92 | Cost of BBDI reagent; requires anhydrous conditions |
Pd-Catalyzed Amination | 2-Chloropyrimidine + Boc-protected aniline, Pd₂(dba)₃, XantPhos, Cs₂CO₃, toluene | 40–55 | Competing reduction; catalyst poisoning by nitro group |
Source: Patent literature and process chemistry reports [4] [9]
The Boc group’s stability during subsequent steps—particularly nitro reduction to the aniline precursor of imatinib—is paramount. While SnCl₂/HCl reductions risk Boc cleavage, catalytic transfer hydrogenation (Pd/C, ammonium formate) or zinc/NH₄Cl in THF provide chemoselectivity [4].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8